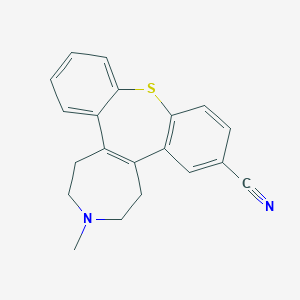
Citatepine
Overview
Description
Citatepine is a tetracyclic compound known for its role as a dopamine receptor antagonist. It has been investigated for its potential use in treating schizophrenia due to its ability to attenuate dopamine-agonist induced behavioral stimulation . The compound also exhibits antihistaminergic, antiserotonergic, anticholinergic, and adrenolytic effects .
Scientific Research Applications
Chemistry: As a model compound for studying tetracyclic structures and their reactivity.
Biology: Investigated for its effects on dopamine receptors and related behavioral studies in animal models.
Industry: Potential use in the development of new pharmaceuticals targeting dopamine receptors.
Safety and Hazards
Preparation Methods
The synthesis of citatepine involves several steps, starting with the formation of the core tetracyclic structure. The synthetic route typically includes the following steps:
Formation of the Dibenzothiepine Core: This involves the cyclization of appropriate precursors to form the dibenzothiepine ring system.
Introduction of the Azepine Ring: The azepine ring is introduced through a series of cyclization reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Citatepine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atom in the thiepine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
Citatepine exerts its effects primarily through antagonism of dopamine receptors. It preferentially acts on hippocampal dopamine receptors compared to those in the striatum . This selective action is thought to contribute to its behavioral effects, such as attenuation of dopamine-agonist induced stimulation. Additionally, this compound’s antihistaminergic, antiserotonergic, anticholinergic, and adrenolytic effects contribute to its overall pharmacological profile .
Comparison with Similar Compounds
Citatepine can be compared to other dopamine receptor antagonists, such as:
Haloperidol: A well-known antipsychotic with strong dopamine receptor antagonism but significant extrapyramidal side effects.
Clozapine: Another antipsychotic with a broader receptor profile, including serotonin receptor antagonism, and a lower risk of extrapyramidal side effects.
Risperidone: A newer antipsychotic with both dopamine and serotonin receptor antagonism, offering a balance between efficacy and side effects.
This compound’s uniqueness lies in its preferential action on hippocampal dopamine receptors and its combination of multiple receptor antagonistic effects .
Properties
IUPAC Name |
18-methyl-8-thia-18-azatetracyclo[13.5.0.02,7.09,14]icosa-1(15),2(7),3,5,9,11,13-heptaene-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2S/c1-22-10-8-15-16(9-11-22)18-12-14(13-21)6-7-20(18)23-19-5-3-2-4-17(15)19/h2-7,12H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBTZJDOBMDLPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(CC1)C3=C(C=CC(=C3)C#N)SC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215812 | |
| Record name | Citatepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65509-66-2 | |
| Record name | Citatepine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065509662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citatepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CITATEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92S48G7U0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Citatepine interact with its target and what are the downstream effects?
A1: this compound primarily interacts with dopamine receptors in the brain, specifically showing a preference for those located in the hippocampus compared to the striatum [, ]. This interaction leads to the blockade of dopamine receptors, particularly the D2 subtype, which is a key mechanism of action for antipsychotic drugs []. By blocking D2 receptors, this compound is hypothesized to modulate dopaminergic neurotransmission, potentially alleviating symptoms associated with psychosis [].
Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?
A2: While specific details regarding this compound's SAR are not provided in the given research, it is categorized as a tetracyclic compound [, ]. This structural class suggests similarities to other known antipsychotics like Clozapine. The research highlights that this compound was selected for further investigation due to its potent antidopaminergic activity and preferential binding to hippocampal DA receptors over those in the striatum []. This selectivity profile suggests that structural modifications within the tetracyclic framework can influence its pharmacological activity and receptor subtype selectivity. Further research exploring modifications to this compound's structure could elucidate the key pharmacophores responsible for its activity and potentially lead to the development of new analogs with improved efficacy and safety profiles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


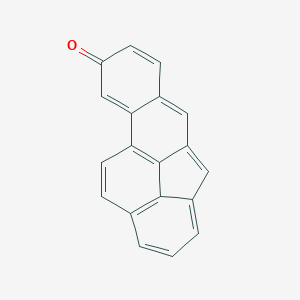
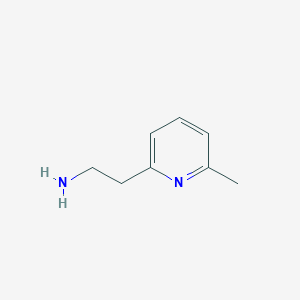
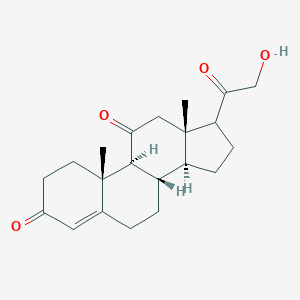



![2-([1,1'-Biphenyl]-4-yl)acetaldehyde](/img/structure/B106197.png)
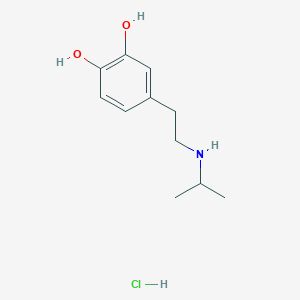

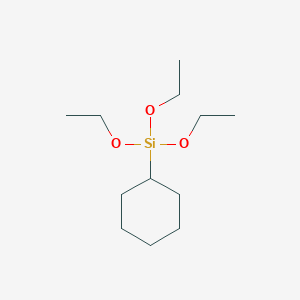


![4-[(Dimethylamino)methyl]-2,5-dimethylphenol](/img/structure/B106204.png)

